N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with an imidazole ring and a dimethylaminopyridine moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the imidazole and pyridine substituents through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide:
Uniqueness
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C16H19N7 |
---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N7/c1-12-17-7-8-23(12)15-9-14(20-11-21-15)19-10-13-5-4-6-18-16(13)22(2)3/h4-9,11H,10H2,1-3H3,(H,19,20,21) |
InChI Key |
ODGAYOYIGUDWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCC3=C(N=CC=C3)N(C)C |
Origin of Product |
United States |
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